molecular formula C12H20O2 B043148 Ethyl chrysanthemate CAS No. 97-41-6

Ethyl chrysanthemate

Cat. No.: B043148
CAS No.: 97-41-6
M. Wt: 196.29 g/mol
InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl Chrysanthemate has been found to interact with specific enzymes in certain bacteria. For instance, a carboxylesterase from Arthrobacter globiformis was found to hydrolyze a mixture of this compound isomers stereoselectively .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by carboxylesterase. This enzyme cleaves the ester bond in this compound, leading to the production of chrysanthemic acid .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by carboxylesterase. This enzyme catalyzes the hydrolysis of this compound, leading to the production of chrysanthemic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysanthemic acid, ethyl ester can be synthesized through a cyclopropanation reaction of a diene, followed by hydrolysis of the ester . The reaction typically involves the use of copper powder as a catalyst and an antioxidant such as hydroquinone. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 120°C), with the gradual addition of diazoacetic acid methyl ester solution . After the reaction, the mixture is cooled, and the excess diene is removed by distillation. The product is then purified by increasing the vacuum to distill out the chrysanthemic acid ester .

Industrial Production Methods

Industrial production of chrysanthemic acid, ethyl ester involves the re-esterification of chrysanthemic acid with ethanol. This process is often carried out in the presence of an acid catalyst and under controlled conditions to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

Chrysanthemic acid, ethyl ester exerts its effects primarily through its insecticidal properties. The compound targets the nervous system of insects, leading to paralysis and death. The mechanism involves the disruption of sodium ion channels in the nerve cells, which interferes with the normal transmission of nerve impulses . This action is similar to that of other pyrethroid insecticides, which are known for their fast-acting and potent insecticidal effects .

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMXTGUGWLAOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052651
Record name Ethyl chrysanthemate
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-41-6
Record name Ethyl chrysanthemate
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URL https://commonchemistry.cas.org/detail?cas_rn=97-41-6
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Record name Ethyl chrysanthemate
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Record name Ethyl chrysanthemate
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester
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Record name Ethyl chrysanthemate
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Record name Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate
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Synthesis routes and methods I

Procedure details

A flask was charged with CH2Cl2 (25 mL), 2,5-dimethyl-2,4-hexadiene (25 mL) and 0.45 g of the Cu,K-PFIEP[SO3H] catalyst, prepared as described above. A solution of ethyl diazoacetate (2.5 g) in CH2Cl2 (25 mL) was added slowly dropwise and the resulting reaction mixture was stirred for 24 hours at ambient temperature. Gas chromatography analysis showed that the resulting product contained cis- and trans-ethyl chrysanthemumates in a 1:1.66 isomer ratio and a combined yield of 89.6%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
cis- and trans-ethyl chrysanthemumates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0.45 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl diazoacetate (5.0 g) in methylene chloride (50 mL) was added dropwise to a slurry of the Cu,K-PFIEP[SO3H] catalyst described above (2.0 g) in methylene chloride (100 mL) and 2,5-dimethyl-2,4-hexadiene (8.33 g). After stirring for about 18 h at ambient temperature, the reaction product was isolated by filtering off the catalyst, evaporating the solvent and chromatographing the resulting residue on silica with 10% ethyl acetate and 90% hexane as eluant. The isolated chrysanthemumate had an identical 1H nmr spectrum to a commercial sample. Anal. Calcd. for C12H20O2 : C, 73.43; H, 10.27; Found: C, 74.08; H, 10.58.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

19.64 mg (0.05 mmol) of copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate, and 18.23 mg of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.0 g(55 mmol) of 2,5dimethyl-2,4-hexadiene were charged in a 50 ml Schienk's tube wherein the atmosphere was replaced with nitrogen, and then 5.4 mg of phenylhydrazine. 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours and further stirred for 1 hour at 25° C. The amount of chrysanthemic acidethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on t-butyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added to 1 g of the concentrate and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The obtained chrysanthemic acid was reacted with I-menthol, and the resulted diastereomer was analyzed by gas chromatography, which showed the optical purity of (+)-trans isomer was 69% e.e. and that of (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
9.98 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

18.05 mg (0.05 mmol) of copper trifluoromethanesulfonate, 19.9 mg (0.055 mmol) of bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane and 5 ml of n-butyl chloride were charged in a 50 ml Schienk's tube wherein the atmosphere is substituted with nitrogen, followed by stirring at room temperature for 10 minutes. After 30.0 g (275 mmol) of 2,5-dimethyl-2,4-hexadiene was further added, 5.70 g (50 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 50° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 8.43 g and the yield was 86.0% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 72/28. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with I-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 60% e.e., whereas, the optical purity of the (+)-cis isomer was 27% e.e.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane
Quantity
19.9 mg
Type
reactant
Reaction Step Four
Name
copper trifluoromethanesulfonate
Quantity
18.05 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

19.64 mg (0.05 mmol) of a copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate and 18.23 mg (0.055 mmol) of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.09 (55 mmol) of 2,5-dimethyl-2,4-hexadiene were charged in a 50 ml Schlenk's tube wherein the atmosphere is substituted with nitrogen. After 5.4 mg of phenylhydrazine was further added, 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 25° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with 1-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 69% e.e., whereas, the optical purity of the (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Four
[Compound]
Name
6.09
Quantity
55 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.98 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl Chrysanthemate primarily known for?

A1: this compound is primarily known as an attractant for certain insects. While it was once considered for pest control, its effectiveness was limited, and newer, more effective pheromone-based solutions have been discovered. For instance, Ethyl 4-methyloctanoate has been identified as a more potent attractant for the African rhinoceros beetle (Oryctes monoceros) and the rhinoceros beetle (Oryctes rhinoceros) compared to this compound. [, ]

Q2: What is the main application of this compound in biocatalysis?

A2: this compound serves as a substrate for stereoselective hydrolysis by specific microbial esterases. This reaction yields (+)-trans-chrysanthemic acid, a valuable chiral building block for synthesizing pyrethroid insecticides. [, , ]

Q3: Which microorganisms are known to exhibit this stereoselective hydrolysis activity towards this compound?

A3: Research has identified several bacterial strains capable of stereoselectively hydrolyzing this compound. Notable examples include Arthrobacter globiformis SC-6-98-28 and Alcaligenes sp. NBRC 14130. [, , , ]

Q4: Can you elaborate on the enzyme responsible for this compound hydrolysis in Arthrobacter globiformis SC-6-98-28?

A4: The enzyme responsible for this compound hydrolysis in Arthrobacter globiformis SC-6-98-28 is an esterase. This enzyme has been purified and characterized, revealing a molecular weight of 43,000 Da (SDS-PAGE) and 94,000 Da (gel filtration), suggesting a dimeric structure. [, ]

Q5: What are the optimal conditions for this esterase activity?

A5: The esterase exhibits optimal activity at pH 10.0 and a temperature of 45 °C. [, ]

Q6: Has the gene encoding this esterase been studied?

A6: Yes, the gene encoding the esterase from Arthrobacter globiformis SC-6-98-28 has been cloned and overexpressed in Escherichia coli. This enabled large-scale production of the enzyme, significantly enhancing the efficiency of (+)-trans-chrysanthemic acid production. []

Q7: What insights did the amino acid sequence analysis of this esterase provide?

A7: Sequence analysis revealed similarities between the esterase and other enzymes, including class C β-lactamases, D,D-carboxypeptidases, D-aminopeptidases, 6-aminohexanoate-dimer hydrolase, and a Pseudomonas esterase. These findings suggest a possible evolutionary relationship and conserved catalytic mechanisms among these enzymes. []

Q8: Did the sequence analysis reveal any potential active sites?

A8: The sequence comparison highlighted a Ser-X-X-Lys motif, which is likely part of the enzyme's active site. This motif is commonly found in serine hydrolases, further supporting the esterase's classification. []

Q9: Are there any alternative synthetic approaches for (+)-trans-chrysanthemic acid production?

A9: Yes, besides enzymatic methods, chemical synthesis routes for (±)-trans-chrysanthemic acid and related compounds have been explored. One approach utilizes the reaction of (3-methyl-2-butenyl)(nonafluorobutyl)sulfone with ethyl 3-methyl-2-butenoate (ethyl senecioate) to produce this compound, which can then be further converted to the acid. []

Q10: What are the applications of 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a compound derived from this compound?

A10: 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a derivative of this compound, is a valuable intermediate in organic synthesis. It can be prepared from this compound through a series of chemical transformations. [, , ]

Q11: Have researchers investigated different synthetic methods for 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione?

A11: Yes, several methods for synthesizing 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione have been investigated, focusing on improving yield and environmental friendliness. These methods often involve oxidizing this compound to 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid followed by cyclization. [, , ]

Q12: Are there any studies on the cis-trans isomerization of this compound?

A12: Yes, research has explored the use of dichlorobis(organonitrile)palladium(II) complexes as catalysts for cis-trans isomerization of this compound and chrysanthemic acid. []

Q13: Can this compound be used for the synthesis of other bioactive molecules?

A13: Yes, research has explored using the trans-2,2-dimethyl cyclopropyl group derived from this compound in the synthesis of novel nucleoside analogs. These analogs were investigated for potential antiviral activity. [, ]

Q14: What are the prospects of developing novel pest control solutions based on the research findings?

A14: The identification of Ethyl 4-methyloctanoate as a more potent attractant for certain beetle species provides valuable insights for developing pheromone-based pest control strategies. This could involve using Ethyl 4-methyloctanoate alone or in combination with other attractants to create more effective traps. [, ]

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